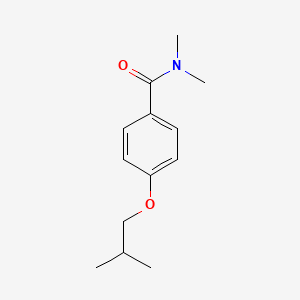![molecular formula C16H18N2O4 B5057339 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5057339.png)
4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid and its derivatives involves complex reactions utilizing nitrogenous bases such as piperidine, triethylamine, or pyridine. These reactions often lead to the formation of hybrid systems containing pharmacophoric fragments of the reagents, as well as the formation of a condensed dihydropyran structure followed by its aromatization into a benzodihydrochromenilium salt under the action of HCl (Ivanova et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid has been studied extensively. For example, co-crystals involving benzoic acid molecules have shown that they can assemble into chains and form extended ribbons through hydrogen bonds, demonstrating the compound's potential for forming complex molecular structures (Lemmerer & Bourne, 2012).
Chemical Reactions and Properties
Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized, highlighting the diverse chemical reactions and properties of the compound. These complexes have been evaluated for their biological applications, including toxicity against different bacteria and fungi, showcasing the compound's chemical reactivity and potential utility in various applications (Shahid et al., 2005).
Physical Properties Analysis
The physical properties of related compounds, such as 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid, have been studied to understand better the characteristics of 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid. Investigations into the crystal structure and hydrogen bonding reveal the compound's solid-state behavior, which is crucial for its potential applications (Lin & Yi‐Ping, 2012).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity and interactions, have been explored through studies on similar compounds. For instance, the synthesis and characterization of organotin(IV) complexes highlight the compound's ability to form stable structures and interact with biological targets, suggesting a wide range of chemical behaviors and potential applications (Shahid et al., 2005).
特性
IUPAC Name |
4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-10-13(17-8-2-1-3-9-17)15(20)18(14)12-6-4-11(5-7-12)16(21)22/h4-7,13H,1-3,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKCIOWVBYXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

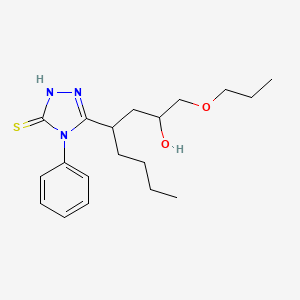
acetate](/img/structure/B5057271.png)
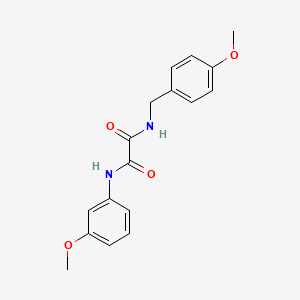
methyl]phosphonate](/img/structure/B5057277.png)
![17-(4-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5057297.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5057300.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5057306.png)
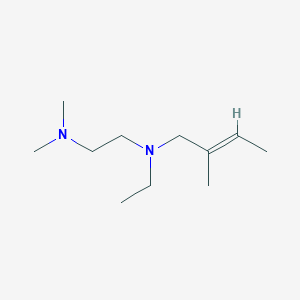
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)
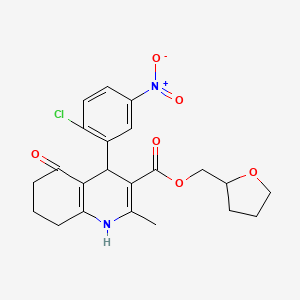
amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5057332.png)
![methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride](/img/structure/B5057338.png)
